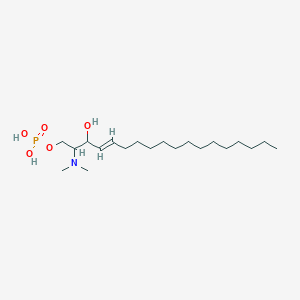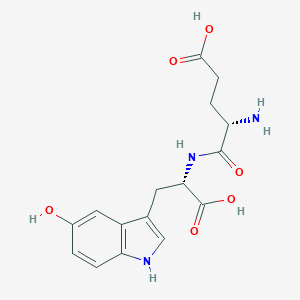
N,N-Dimethylsphingosine-1-phosphate
Übersicht
Beschreibung
N,N-Dimethylsphingosine-1-phosphate is a bioactive sphingolipid recognized for its role as an inhibitor of sphingosine kinase, an enzyme responsible for the formation of sphingosine-1-phosphate . This compound has been studied for its potential cardioprotective effects and its involvement in various cellular processes, including cell growth, apoptosis, and differentiation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Dimethylsphingosine-1-phosphate can be synthesized from sphingosylphosphorylcholine using bacterial phospholipase D . The reaction involves the conversion of sphingosylphosphorylcholine to sphingosine-1-phosphate, followed by the methylation of the amino group to form this compound .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, including the use of specific enzymes and reagents to achieve the desired chemical transformations .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethylsphingosine-1-phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized sphingolipids, while reduction reactions may yield reduced sphingolipids .
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylsphingosine-1-phosphate has several scientific research applications, including:
Wirkmechanismus
N,N-Dimethylsphingosine-1-phosphate exerts its effects by inhibiting sphingosine kinase, which is responsible for the formation of sphingosine-1-phosphate . This inhibition leads to a decrease in sphingosine-1-phosphate levels, affecting various cellular processes such as cell survival, cytoskeletal rearrangement, and prevention of apoptosis . The compound activates sphingosine kinase in the cytosol via a protein kinase C epsilon-dependent mechanism, involving the PKCε–SphK–S1P–Akt pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sphingosine-1-phosphate: A signaling molecule involved in cell survival and cytoskeletal rearrangement.
Ceramide: A sphingolipid involved in cell growth, differentiation, and apoptosis.
Sphingosylphosphorylcholine: A precursor in the synthesis of sphingosine-1-phosphate.
Uniqueness
N,N-Dimethylsphingosine-1-phosphate is unique due to its specific inhibitory effect on sphingosine kinase, distinguishing it from other sphingolipids that may not have this inhibitory property . Its ability to induce cardioprotective effects at low concentrations further highlights its distinctiveness .
Eigenschaften
IUPAC Name |
[(E)-2-(dimethylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42NO5P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)19(21(2)3)18-26-27(23,24)25/h16-17,19-20,22H,4-15,18H2,1-3H3,(H2,23,24,25)/b17-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOWCELDZARJJE-WUKNDPDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C(COP(=O)(O)O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151729-53-2 | |
| Record name | N,N-Dimethylsphingosine-1-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151729532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2E,5Z)-2-[[4-(2-carboxyethyl)-5-[(Z)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B235548.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B235550.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B235561.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide](/img/structure/B235566.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235578.png)
![5-Acetamido-2-[[6-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B235582.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide](/img/structure/B235588.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235589.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylbenzamide](/img/structure/B235599.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide](/img/structure/B235605.png)
